Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both diethylamino and ethylamino groups attached to a benzoate moiety. It is often used in the synthesis of other complex molecules and has applications in medicinal chemistry, polymer science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate typically involves the reaction of diethylaminoethanol with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell growth, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Diethylaminoethanol: Shares the diethylamino group but lacks the benzoate moiety.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar functional groups but different applications
Uniqueness
Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
874124-69-3 |
---|---|
Molekularformel |
C16H26N2O5 |
Molekulargewicht |
326.39 g/mol |
IUPAC-Name |
carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate |
InChI |
InChI=1S/C15H24N2O2.CH2O3/c1-4-16-14-9-7-13(8-10-14)15(18)19-12-11-17(5-2)6-3;2-1(3)4/h7-10,16H,4-6,11-12H2,1-3H3;(H2,2,3,4) |
InChI-Schlüssel |
JSUCZFBUPILGRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.